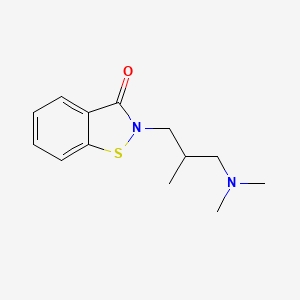
2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one is a complex organic compound known for its diverse applications in various scientific fields This compound is characterized by the presence of a benzisothiazolone core, which is a heterocyclic structure containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 1,2-benzisothiazol-3(2H)-one with 3-(dimethylamino)-2-methylpropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethyl acetate under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors and phase transfer catalysts can significantly improve the reaction rates and selectivity. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to modify the benzisothiazolone core.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzisothiazolone core can interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-one
- 2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-thione
- 2-(3-(Dimethylamino)-2-methylpropyl)-1,2-benzisothiazol-3(2H)-sulfone
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both sulfur and nitrogen atoms in the benzisothiazolone core, along with the dimethylamino group, makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
84012-55-5 |
|---|---|
Molekularformel |
C13H18N2OS |
Molekulargewicht |
250.36 g/mol |
IUPAC-Name |
2-[3-(dimethylamino)-2-methylpropyl]-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C13H18N2OS/c1-10(8-14(2)3)9-15-13(16)11-6-4-5-7-12(11)17-15/h4-7,10H,8-9H2,1-3H3 |
InChI-Schlüssel |
KKVWYFKWZWCPOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1C(=O)C2=CC=CC=C2S1)CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


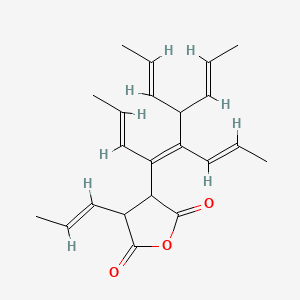

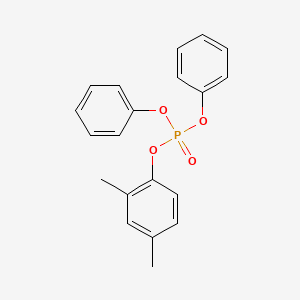
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]palmitamide monoacetate](/img/structure/B12694095.png)
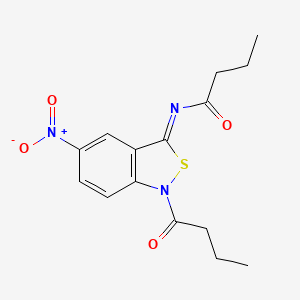
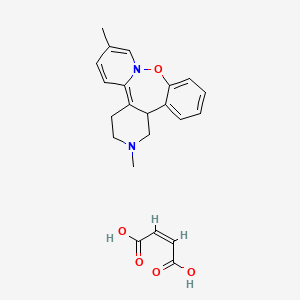
![(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B12694114.png)
![4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride](/img/structure/B12694121.png)
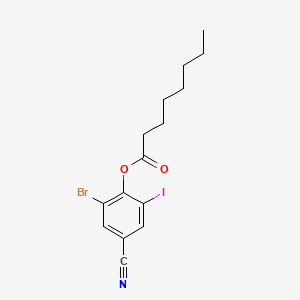

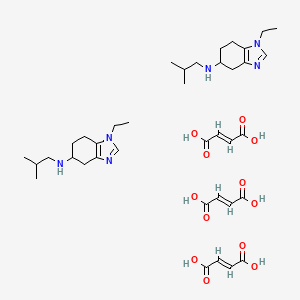

![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)

